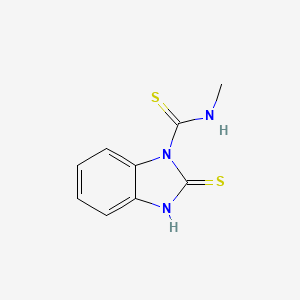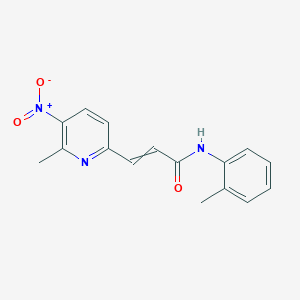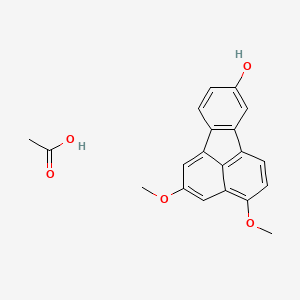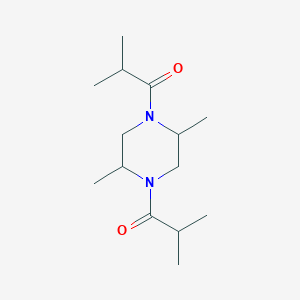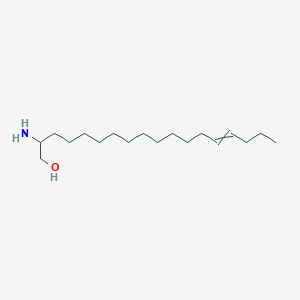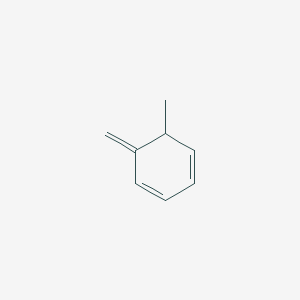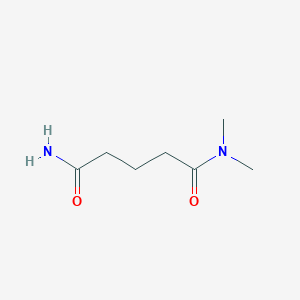![molecular formula C12H20O6 B14387445 Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate CAS No. 88239-04-7](/img/structure/B14387445.png)
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate is an organic compound with the molecular formula C12H20O6. This compound is characterized by the presence of ester functional groups, which are derived from acetic acid and hexanoic acid. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate typically involves esterification reactions. One common method is the reaction of 5-hydroxy-2-(hydroxymethyl)hexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 5-hydroxy-2-(hydroxymethyl)hexanoic acid and acetic acid.
Oxidation: 5-oxo-2-(oxomethyl)hexanoic acid.
Reduction: 5-(hydroxymethyl)-2-(hydroxymethyl)hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes that catalyze esterification and hydrolysis reactions, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(hydroxy)-2-[(hydroxymethyl)hexanoate]
- Ethyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
- Propyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
Uniqueness
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
88239-04-7 |
|---|---|
Formule moléculaire |
C12H20O6 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
methyl 5-acetyloxy-2-(acetyloxymethyl)hexanoate |
InChI |
InChI=1S/C12H20O6/c1-8(18-10(3)14)5-6-11(12(15)16-4)7-17-9(2)13/h8,11H,5-7H2,1-4H3 |
Clé InChI |
XNRALTXNQZPWOI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(COC(=O)C)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


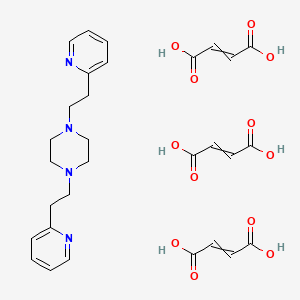
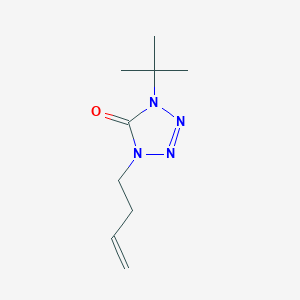
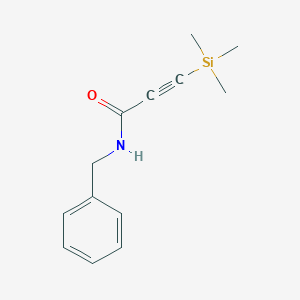
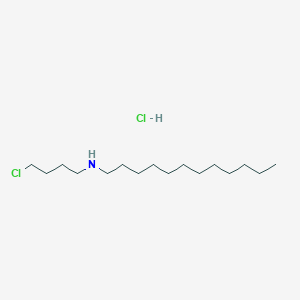
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
